![molecular formula C16H12BrNOS2 B2996694 2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide CAS No. 2380068-98-2](/img/structure/B2996694.png)
2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the amide class of compounds and is known for its diverse range of biological activities. In
Mechanism of Action
The mechanism of action of 2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide is not fully understood. However, studies have suggested that it may exert its biological activities by modulating various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in epigenetic regulation.
Biochemical and Physiological Effects:
2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and decrease the expression of various oncogenes. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide in lab experiments is its diverse range of biological activities. It has been shown to exhibit anticancer, anti-inflammatory, neuroprotective, and antiviral activities. Additionally, it has been found to be relatively stable and easy to synthesize.
However, one of the limitations of using 2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide in lab experiments is its potential toxicity. Studies have shown that it may cause cytotoxicity in certain cell lines at high concentrations. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain research fields.
Future Directions
There are several future directions for research on 2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide. One potential direction is to further explore its anticancer activity and identify the specific signaling pathways that it modulates. Additionally, it may be worthwhile to investigate its potential applications in other disease states, such as neurodegenerative disorders and viral infections. Finally, future research may aim to develop more potent and selective analogs of 2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide for use in scientific research.
In conclusion, 2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits diverse biological activities and has been found to have anticancer, anti-inflammatory, neuroprotective, and antiviral activities. While its mechanism of action is not fully understood, it shows promise as a potential therapeutic agent for various disease states. Further research is needed to fully explore its potential applications and develop more potent analogs.
Synthesis Methods
The synthesis of 2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide involves the reaction of 2-bromo-N-(4-bromobenzyl)acetamide with 3-thiophen-2-ylthiophene-4-carbaldehyde in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at a temperature of 80°C for 24 hours. The resulting product is then purified by column chromatography to obtain 2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide in high yield and purity.
Scientific Research Applications
2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in several cancer cell lines. Additionally, it has been found to have anti-inflammatory, neuroprotective, and antiviral activities.
properties
IUPAC Name |
2-bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNOS2/c17-15-4-2-1-3-14(15)16(19)18-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAXJFVAUPEXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

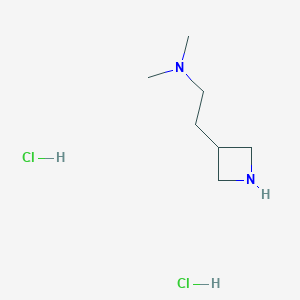
![2-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2996613.png)
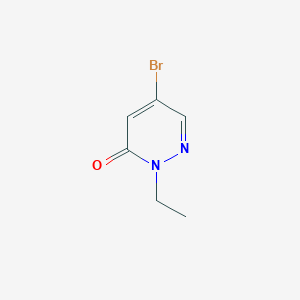
![3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride](/img/structure/B2996616.png)

![6-ethyl 3-methyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2996618.png)

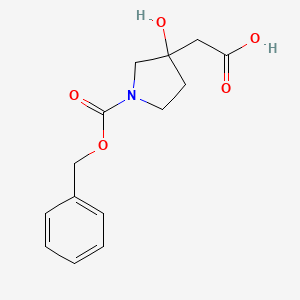
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2996627.png)
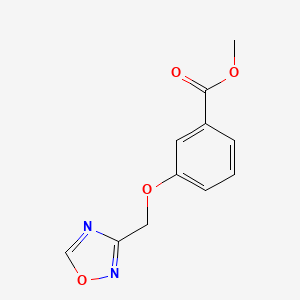
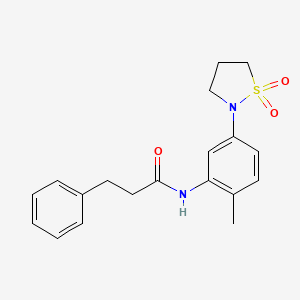
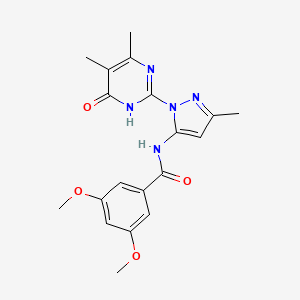
![3-(4-Nitrophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2996633.png)
![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2996634.png)